molecular formula C18H18N2O3S B2920589 1-(2-Phenoxyethyl)-3-((5-(thiophen-3-yl)furan-2-yl)methyl)urea CAS No. 2034254-72-1

1-(2-Phenoxyethyl)-3-((5-(thiophen-3-yl)furan-2-yl)methyl)urea

Cat. No. B2920589
CAS RN: 2034254-72-1
M. Wt: 342.41
InChI Key: JOZRQSTXWDYXLO-UHFFFAOYSA-N
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Description

1-(2-Phenoxyethyl)-3-((5-(thiophen-3-yl)furan-2-yl)methyl)urea is a chemical compound that has been studied for its potential applications in scientific research. This compound has been synthesized using various methods and has been found to have both biochemical and physiological effects. In

Scientific Research Applications

Neuropeptide Y5 Receptor Antagonists

Compounds structurally similar to 1-(2-Phenoxyethyl)-3-((5-(thiophen-3-yl)furan-2-yl)methyl)urea have been studied for their potential as neuropeptide Y5 (NPY5) receptor antagonists. These antagonists are of interest due to their potential therapeutic applications in obesity and related metabolic disorders. For example, a study on trisubstituted phenyl urea derivatives identified a hit compound from screening which was optimized for in vitro potency at the NPY5 receptor. Over 40 analogues were prepared to study the structure-activity relationship, with some compounds showing potent antagonist activity (Fotsch et al., 2001).

Antiviral Properties

Research has also explored the synthesis and 1H NMR spectra of urea derivatives with thiophenoyl-, furoyl-, and pyrroyl groups, demonstrating antiviral activity. This indicates the potential for derivatives of 1-(2-Phenoxyethyl)-3-((5-(thiophen-3-yl)furan-2-yl)methyl)urea to be developed into antiviral agents (O'sullivan & Wallis, 1975).

Acetylcholinesterase Inhibitors

A series of 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas, designed to optimize the spacer length linking pharmacophoric moieties for antiacetylcholinesterase activity, demonstrated that compounds with a linear ethoxyethyl chain exhibit potent inhibitory activities. These findings suggest that structural analogs could serve as leads for developing new acetylcholinesterase inhibitors, potentially useful in treating diseases like Alzheimer's (Vidaluc et al., 1995).

Dye-Sensitized Solar Cells

Phenothiazine derivatives with various conjugated linkers, including furan and thiophene, have been synthesized and utilized in dye-sensitized solar cells. The study of these compounds reveals the impact of conjugated linkers on device performance, indicating that structural relatives of the mentioned urea derivative could find applications in the development of efficient solar energy conversion materials (Kim et al., 2011).

Synthetic and Structural Chemistry

Research into the synthesis, characterization, and computational studies of urea and thiourea derivatives, such as 1,3-bis[(E)-furan-2-yl)methylene]urea, demonstrates their potential in various fields, including antibacterial and antifungal activities, and highlights the importance of structural analysis in predicting biological activity (Alabi et al., 2020).

properties

IUPAC Name

1-(2-phenoxyethyl)-3-[(5-thiophen-3-ylfuran-2-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3S/c21-18(19-9-10-22-15-4-2-1-3-5-15)20-12-16-6-7-17(23-16)14-8-11-24-13-14/h1-8,11,13H,9-10,12H2,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOZRQSTXWDYXLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCNC(=O)NCC2=CC=C(O2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Phenoxyethyl)-3-((5-(thiophen-3-yl)furan-2-yl)methyl)urea

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